molecular formula C21H21BrN2O7S B11203627 Ethyl 1-[4-(4-bromobenzenesulfonyl)-3-nitrobenzoyl]piperidine-3-carboxylate CAS No. 440343-73-7

Ethyl 1-[4-(4-bromobenzenesulfonyl)-3-nitrobenzoyl]piperidine-3-carboxylate

Cat. No.: B11203627
CAS No.: 440343-73-7
M. Wt: 525.4 g/mol
InChI Key: AMYCBMPHQHHMCA-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(4-bromobenzenesulfonyl)-3-nitrobenzoyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a bromobenzenesulfonyl group, and a nitrobenzoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(4-bromobenzenesulfonyl)-3-nitrobenzoyl]piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with ethyl chloroformate to form ethyl piperidine-3-carboxylate. This intermediate is then reacted with 4-bromobenzenesulfonyl chloride and 3-nitrobenzoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(4-bromobenzenesulfonyl)-3-nitrobenzoyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromobenzenesulfonyl group can be reduced to a benzene group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide are employed.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of benzene derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-[4-(4-bromobenzenesulfonyl)-3-nitrobenzoyl]piperidine-3-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(4-bromobenzenesulfonyl)-3-nitrobenzoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Comparison

Ethyl 1-[4-(4-bromobenzenesulfonyl)-3-nitrobenzoyl]piperidine-3-carboxylate is unique due to the presence of both the nitrobenzoyl and bromobenzenesulfonyl groups. These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the nitro group enhances its potential as an antimicrobial agent, while the bromobenzenesulfonyl group contributes to its chemical stability .

Properties

CAS No.

440343-73-7

Molecular Formula

C21H21BrN2O7S

Molecular Weight

525.4 g/mol

IUPAC Name

ethyl 1-[4-(4-bromophenyl)sulfonyl-3-nitrobenzoyl]piperidine-3-carboxylate

InChI

InChI=1S/C21H21BrN2O7S/c1-2-31-21(26)15-4-3-11-23(13-15)20(25)14-5-10-19(18(12-14)24(27)28)32(29,30)17-8-6-16(22)7-9-17/h5-10,12,15H,2-4,11,13H2,1H3

InChI Key

AMYCBMPHQHHMCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC(=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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